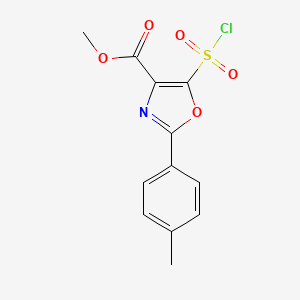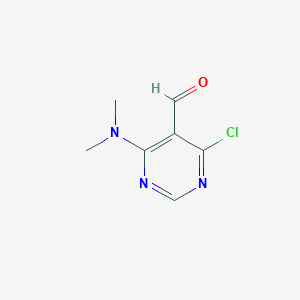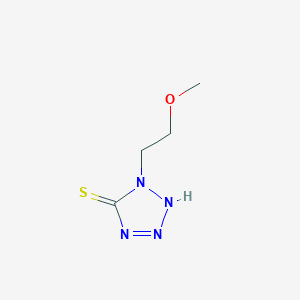
2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperidones, which serve as precursors to the piperidine ring . Trifluoromethylpyridines (TFMP) and its derivatives, which share some structural similarities with the compound , are often used in the agrochemical and pharmaceutical industries . The synthesis of these derivatives is an important research topic .Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole” are not available, similar compounds often undergo protodeboronation . This process involves the removal of a boron group from an organic compound, which can be a crucial step in the synthesis of complex organic molecules .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in over twenty classes of pharmaceuticals. The synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is a key area of research. These compounds are synthesized through intra- and intermolecular reactions, leading to biologically active molecules used in medication .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are found in drugs that exhibit a range of activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them highly valuable for therapeutic applications .
Antiviral Agents
Specific piperidine derivatives have been reported to show potent antiviral properties. For instance, certain substituted piperidines have been used as inhibitors against influenza A and other viruses, showcasing the potential of these compounds in treating viral infections .
Weight-Loss Efficacy
Piperidine derivatives have also been explored for their role in weight management. One study discovered a novel piperidine-based cannabinoid-1 receptor antagonist that demonstrated significant weight-loss efficacy in diet-induced obese mice .
Broad-Spectrum Antiviral Agents
The pursuit of broad-spectrum antiviral agents has led to the synthesis of new piperidine derivatives. These compounds are assessed for their activities using both in vitro and in silico approaches, highlighting the compound’s versatility in antiviral research .
Mecanismo De Acción
Target of Action
Compounds containing similar structures, such as piperidine and thiazole , have been reported to interact with various cellular targets, leading to a range of biological activities.
Mode of Action
Based on the structural components, it can be inferred that the piperidine and thiazole moieties might play crucial roles in its interaction with cellular targets .
Biochemical Pathways
Compounds containing piperidine and thiazole structures have been reported to influence various biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds containing similar structures, such as piperidine and thiazole , have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.
Propiedades
IUPAC Name |
2,4-dimethyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2S/c1-8-11(18-9(2)16-8)7-17-5-3-10(4-6-17)12(13,14)15/h10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQUFXYUQBSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde](/img/structure/B2985099.png)
![1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B2985100.png)
![2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2985101.png)
![2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2985102.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)
![methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2985106.png)

